4-Bromo-1,3-dimethyl-1H-indazole
Overview
Description
“4-Bromo-1,3-dimethyl-1H-indazole” is a chemical compound with the molecular weight of 225.09 . It is a solid substance stored at ambient temperature . The IUPAC name for this compound is 4-bromo-1,7-dimethyl-1H-indazole .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 22 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .
Chemical Reactions Analysis
The chemical reactions of 1H-indazole involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
“this compound” is a solid substance stored at ambient temperature . It has a molecular weight of 225.09 .
Scientific Research Applications
Bromodomain Ligands
4-Bromo-1,3-dimethyl-1H-indazole is structurally related to compounds used as bromodomain ligands. For example, 3,5-dimethylisoxazole derivatives, which have a structural similarity to this compound, are used as potent bromodomain ligands. These compounds are vital for understanding the interaction between bromodomains and acetylated histones, which play a crucial role in gene transcription regulation (Hewings et al., 2011) (Hewings et al., 2013).
Corrosion Inhibitors
Compounds structurally related to this compound, like heterocyclic diazoles, have been studied for their inhibitive properties against iron corrosion in acidic environments. These studies contribute to the understanding of corrosion mechanisms and the development of effective corrosion inhibitors (Babić-Samardžija et al., 2005).
Nitric Oxide Receptor Activators
Indazole derivatives, similar in structure to this compound, have been identified as activators of the nitric oxide receptor, soluble guanylate cyclase. These studies are significant for understanding the role of these compounds in biological systems, particularly in the regulation of blood flow and platelet aggregation (Selwood et al., 2001).
Cancer Research
Indazole derivatives have been investigated for their potential in cancer treatment, particularly in the development of small-molecule inhibitors targeting bromodomains. These studies contribute to the search for new therapeutic strategies in cancer treatment (Yang et al., 2020).
Bromodomain Inhibitors in Colorectal Cancer
Research has explored the use of 3,5-dimethylisoxazole derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), highlighting their potential in treating colorectal cancer. This research is significant in the ongoing effort to develop more effective cancer therapies (Yang et al., 2020).
Soluble Guanylate Cyclase Activation
Investigations into the role of indazole derivatives as activators of soluble guanylate cyclase have implications for their use in managing cardiovascular diseases and conditions related to blood flow regulation (Selwood et al., 2001).
Mechanism of Action
Target of Action
4-Bromo-1,3-dimethyl-1H-indazole is a medicinally important compound . It has been found to be an effective hinge-binding fragment . These kinases play a crucial role in cellular signaling pathways and are often implicated in diseases such as cancer .
Mode of Action
It is known that indazole derivatives interact with their targets, often through the formation of bonds during the synthesis of the imidazole . This interaction can lead to changes in the function of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
It is known that indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that this compound may affect the PI3K/AKT/PTEN/MTOR pathway , which plays a critical role in cell cycle progression, growth, and survival .
Result of Action
It is known that indazole derivatives can have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . This suggests that this compound may have similar effects, depending on its specific targets and mode of action.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
4-bromo-1,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)12(2)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDBSDZCDWTRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301695 | |
Record name | 4-Bromo-1,3-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159511-76-8 | |
Record name | 4-Bromo-1,3-dimethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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